6-chloro-N-(3,4-difluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazine core, substituted with benzenesulfonyl, chloro, and difluorophenyl groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C21H15ClF2N2O4S |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(3,4-difluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H15ClF2N2O4S/c22-13-6-9-19-18(10-13)26(31(28,29)15-4-2-1-3-5-15)12-20(30-19)21(27)25-14-7-8-16(23)17(24)11-14/h1-11,20H,12H2,(H,25,27) |
InChI Key |
CJMIQTTZVZBCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)Cl)C(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine core using benzenesulfonyl chloride in the presence of a base.
Attachment of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl group to the benzoxazine core, often using Suzuki-Miyaura cross-coupling reactions with appropriate boronic acids and palladium catalysts
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl or chloro groups, leading to the formation of corresponding reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzenesulfonyl Chloride: Shares the difluorobenzenesulfonyl moiety but lacks the benzoxazine core.
6-Chlorobenzoxazine Derivatives: Similar core structure but different substituents.
Benzenesulfonyl Chloride Derivatives: Various derivatives with different substituents on the benzenesulfonyl group
Uniqueness
4-(BENZENESULFONYL)-6-CHLORO-N-(3,4-DIFLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
